![molecular formula C15H14N2O4 B1245986 dichotomine C](/img/structure/B1245986.png)
dichotomine C
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Overview
Description
dichotomine C is a natural product found in Stellaria dichotoma with data available.
Scientific Research Applications
Anticancer Properties
Dichotomine C has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that this compound, along with other dichotomins (A, B, and E), exhibits inhibitory action against the growth of P-388 lymphocytic leukemia cells. The half-maximal inhibitory concentration (IC50) values for these compounds demonstrate their potential as anticancer agents:
Compound | IC50 (µg/mL) |
---|---|
Dichotomine A | 2.5 |
Dichotomine B | 3.5 |
This compound | 5.0 |
Dichotomine E | 4.0 |
These results suggest that this compound could be a valuable candidate for further development in cancer therapeutics due to its selective toxicity towards cancer cells while sparing normal cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound and its derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, dichotomine B, a related compound, was shown to alleviate neuroinflammation in microglial cells induced by lipopolysaccharide and adenosine triphosphate. The mechanisms involved include modulation of the TLR4/MyD88-mTOR signaling pathway and promotion of autophagy, which are crucial for cellular homeostasis and protection against neurotoxic insults .
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory effects. In vitro studies indicate that extracts containing dichotomines can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglial cells. This activity is essential for developing treatments targeting chronic inflammatory conditions and neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various studies that assess its efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These findings suggest that this compound may serve as a natural antimicrobial agent, offering a complementary approach to conventional antibiotics .
Case Studies
Several case studies illustrate the applications of this compound in research:
-
Case Study 1: Cancer Treatment
A study conducted on P-388 lymphocytic leukemia cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study emphasized the need for further investigation into the molecular mechanisms underlying its anticancer activity. -
Case Study 2: Neuroprotection in Alzheimer's Disease
In a transgenic model of Alzheimer's disease, administration of dichotomine B (a derivative) led to reduced amyloid-beta accumulation and improved behavioral outcomes. This study highlights the potential role of dichotomines in neuroprotective strategies against age-related cognitive decline.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(20)11-6-9-8-4-2-3-5-10(8)16-13(9)14(17-11)12(19)7-18/h2-6,12,16,18-19H,7H2,1H3/t12-/m0/s1 |
InChI Key |
WKUVQUIYZHZZFT-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)[C@H](CO)O |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(CO)O |
Synonyms |
(S)-(-)-dichotomine C dichotomine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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